Acid phosphatase

Overview

Description

Acid phosphatase (AP) is an enzyme that catalyzes the hydrolysis of phosphate esters in an acidic environment. This chemical reaction is essential to different metabolic processes. Therefore, AP exists in several biological kingdoms, including plants, animals, fungi, and even bacteria . Research has shown AP to play a pivotal role in different physiological processes in humans, including bone resorption, immune defenses, pathogen clearance, epithelial growth regulation, and iron transport, among others .

Synthesis Analysis

Acid phosphatase is primarily found in lysosomes and plays pivotal roles in many biochemical pathways. Its significance can be traced in its biochemical undertakings and its implications in several diseases . Most notably, acid phosphatase levels have a pronounced relationship with prostate cancer, making it an invaluable marker in its diagnosis and prognosis .

Molecular Structure Analysis

The acid phosphatase family generally divides into two major groups depending on the presence or absence of a binuclear metal center. The first group (metallohydrolases) shows a characteristic purple color due to charge transfer from tyrosine residue to Fe (III), thus called purple acid phosphatases (PAP). They also can be differentiated from the other group of acid phosphatases by their insensitivity to tartrate inhibition, so they were called tartrate-resistant acid phosphatases (TRAP) .

Chemical Reactions Analysis

Acid phosphatase catalyzes the following reaction at an optimal acidic pH (below 7): a phosphate monoester + H2O = an alcohol + phosphate . Phosphatase enzymes are also used by soil microorganisms to access organically bound phosphate nutrients .

Physical And Chemical Properties Analysis

Acid phosphatase, like many enzymes, is a protein by nature. Its molecular weight varies based on its subtype, but many acid phosphatases generally have molecular weights in the range of 50-60 kDa . At its core, acid phosphatase functions as a hydrolase, an enzyme that catalyzes the cleavage of chemical bonds by adding water .

Scientific Research Applications

Agriculture: Enhancing Phosphorus Availability

APase is secreted by plant roots to mobilize organic phosphorus in soils with low phosphorus availability. This is particularly important for crops like maize, where APase activity can be induced in response to phosphorus-rich patches, enhancing the utilization of soil organic phosphorus and potentially reducing the need for mineral phosphorus fertilizers .

Genetics: Understanding Plant Efficiency

In genetic studies, APase activity is correlated with phosphorus use efficiency (PUE) in plants. For instance, genome-wide association studies in Indian mustard have identified genomic regions associated with APase activity, which could support marker-assisted breeding programs aimed at improving PUE and productivity under restricted phosphorus reserves .

Biotechnology: Enzymatic Applications

APase has biotechnological applications, including dephosphorylating phosphoproteins and DNA fragments, which is useful in molecular biology research and genetic engineering. It also serves as a reporter molecule in various immunoassays .

Medical Diagnostics: Cancer Marker

Different forms of APase are found in various organs, and their serum levels can be used to evaluate the success of surgical treatment for prostate cancer. Historically, they were also used to diagnose this type of cancer .

Soil Science: Spatiotemporal Dynamics

The spatiotemporal pattern of APase activity in soils is studied to understand how plants adapt to varying phosphorus levels. This research can lead to better management practices that align with the natural rhythms of APase secretion and activity .

Lysosomal Function: Cellular Recycling

Within lysosomes, APase aids in the hydrolysis of phosphoric esters and anhydrides, which is paramount for recycling cellular components. This ensures that valuable molecules are reclaimed and waste is efficiently expelled or reused .

Clinical Significance: Biological Processes

APase plays a role in several biological processes, including the breakdown of proteins and other molecules, regulation of cellular signaling pathways, and formation of bone tissue .

Future Directions

Sipuleucel-T, an autologous cellular immunotherapy manufactured from antigen-presenting cells primed to recognize prostatic acid phosphatase, was the first immunotherapy product approved by the US FDA . Maximizing the efficacy of sipuleucel-T through better patient selection or through combination approaches remains the challenge of the future . Acid phosphatases are gaining increasing importance in industrial biotechnology due to their involvement in transphosphorylation processes and their ability to reduce phosphate levels in food products .

properties

IUPAC Name |

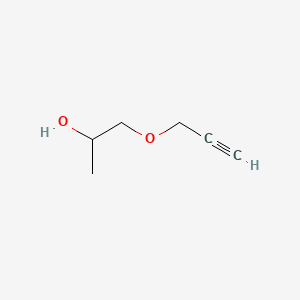

1-prop-2-ynoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-8-5-6(2)7/h1,6-7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCWLCBFPRFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009098 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Uteroferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Acid phosphatase | |

CAS RN |

9001-77-8 | |

| Record name | Acid phosphatase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatase, acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)

![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)

![[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253623.png)

![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)

![(3S,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B1253632.png)